molecular formula C26H23NO7S B2698849 methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1021227-83-7

methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B2698849
CAS No.: 1021227-83-7
M. Wt: 493.53
InChI Key: OBNAKOJNFHXKKP-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-1-(4-methoxyphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and various functional groups such as hydroxyl, methoxy, and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

    Esterification: The benzoate ester is formed through an esterification reaction between the carboxylic acid and methanol in the presence of an acid catalyst.

    Functional Group Modifications: Hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of functional groups like hydroxyl and methoxy can influence its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the tosyl group can enhance its binding affinity to certain proteins, while the hydroxyl and methoxy groups can affect its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Commonly used as an antimicrobial preservative.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Thiazoles: Exhibiting diverse biological activities such as antimicrobial and anti-inflammatory properties.

Uniqueness

Methyl 4-(4-hydroxy-1-(4-methoxyphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S/c1-16-4-14-21(15-5-16)35(31,32)24-22(17-6-8-18(9-7-17)26(30)34-3)27(25(29)23(24)28)19-10-12-20(33-2)13-11-19/h4-15,22,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNAKOJNFHXKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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